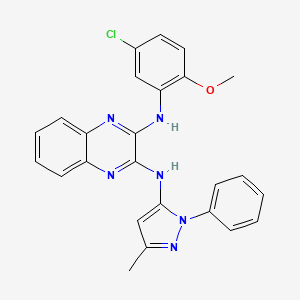
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a dioxidotetrahydrothiophene ring, an ethylbenzyl group, and a phenylprop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the 4-Ethylbenzyl Intermediate: This involves the alkylation of benzyl chloride with ethyl bromide in the presence of a base like sodium hydride.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene derivative with the 4-ethylbenzyl intermediate and 3-phenylprop-2-enamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The phenyl and benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfur-containing compounds.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Anti-inflammatory Agents: Studied for its anti-inflammatory properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring can interact with sulfur-binding sites, while the phenylprop-2-enamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(benzyl)-3-phenylprop-2-enamide: Lacks the ethyl group on the benzyl moiety.
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-3-phenylprop-2-enamide: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide can influence its lipophilicity and steric interactions, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H25NO3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H25NO3S/c1-2-18-8-10-20(11-9-18)16-23(21-14-15-27(25,26)17-21)22(24)13-12-19-6-4-3-5-7-19/h3-13,21H,2,14-17H2,1H3/b13-12+ |
InChIキー |
WWHXHVPJUNTZFI-OUKQBFOZSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[3-(dimethylamino)propyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12143616.png)
![3-[(3-chlorophenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12143621.png)
![3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12143624.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143641.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12143655.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12143666.png)
![2-[4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(4-sulfamoyl-phenyl)-acetamide](/img/structure/B12143667.png)
![(5Z)-2-(4-fluorophenyl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12143670.png)
![4-ethoxy-N-[(2Z)-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12143673.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143676.png)
![(5E)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12143684.png)
![N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143685.png)

